

Spectroscopic data for Tetradecanenitrile (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Tetradecanenitrile*

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An In-depth Technical Guide to the Spectroscopic Characterization of **Tetradecanenitrile**

Authored by: A Senior Application Scientist Introduction: The Molecular Blueprint of Tetradecanenitrile

Tetradecanenitrile, also known as Myristonitrile, is a long-chain aliphatic nitrile with the chemical formula $C_{14}H_{27}N$.^{[1][2][3]} With a molecular weight of approximately 209.37 g/mol, this compound serves as a valuable model for understanding the physicochemical properties of fatty nitriles, which are relevant in fields ranging from lubricant chemistry to the synthesis of pharmaceuticals and fragrances.^[3]

The unambiguous identification and structural verification of such a molecule are paramount for quality control, reaction monitoring, and regulatory compliance. Spectroscopic techniques provide the molecular-level interrogation necessary for this confirmation. This guide presents a comprehensive analysis of **Tetradecanenitrile** using three core analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Our approach is not merely to present data but to provide a field-proven perspective on why specific experimental choices are made and how the resulting data coalesce into a definitive structural assignment.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

The Principle of IR Analysis for Nitriles

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.

For **Tetradecanenitrile**, the primary diagnostic feature is the carbon-nitrogen triple bond ($\text{C}\equiv\text{N}$) of the nitrile functional group.^[4] This bond is relatively polar and its stretching vibration produces a strong, sharp absorption band in a region of the spectrum that is typically free from other common functional group signals.^{[4][5]} Saturated aliphatic nitriles exhibit this $\text{C}\equiv\text{N}$ stretch in the $2240\text{-}2260\text{ cm}^{-1}$ range.^{[4][5]} The high polarity of the $\text{C}\equiv\text{N}$ bond leads to a significant change in dipole moment during vibration, resulting in a characteristically intense peak that is easy to identify.^[4]

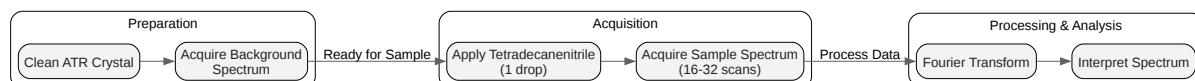
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a liquid sample like **Tetradecanenitrile**, Attenuated Total Reflectance (ATR) is the most efficient and common sampling technique, requiring minimal sample preparation and eliminating the need for traditional salt plates (KBr, NaCl).

- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric (CO_2 , H_2O) and instrumental interferences.
- Sample Application: Place a single drop of neat **Tetradecanenitrile** directly onto the center of the ATR crystal.
- Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing: The resulting interferogram is subjected to a Fourier Transform (FT) to generate the final infrared spectrum (Absorbance vs. Wavenumber). The previously collected background spectrum is automatically subtracted.

Workflow for IR Analysis



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Caption: Workflow for ATR-FTIR analysis of **Tetradecanenitrile**.

Data Interpretation: Tetradecanenitrile IR Spectrum

The IR spectrum of **Tetradecanenitrile** is dominated by absorptions corresponding to its aliphatic chain and its terminal nitrile group.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
2925 - 2960	Strong	C-H (Alkyl)	Asymmetric Stretch
2855 - 2870	Strong	C-H (Alkyl)	Symmetric Stretch
2245 - 2255	Strong, Sharp	C≡N (Nitrile)	Stretch
1465	Medium	-CH ₂ -	Scissoring (Bend)
1375	Weak	-CH ₃	Symmetric Bend

Data synthesized from NIST and general spectroscopic principles.[\[5\]](#)[\[6\]](#)

The most crucial peak is the strong, sharp absorption observed around 2250 cm⁻¹, which is unequivocally assigned to the C≡N stretching vibration, confirming the presence of the nitrile

functional group.[4][5] The strong absorptions just below 3000 cm^{-1} are characteristic of the C-H stretching vibrations within the long methylene (-CH₂-) and terminal methyl (-CH₃) groups of the tetradecyl chain.[4]

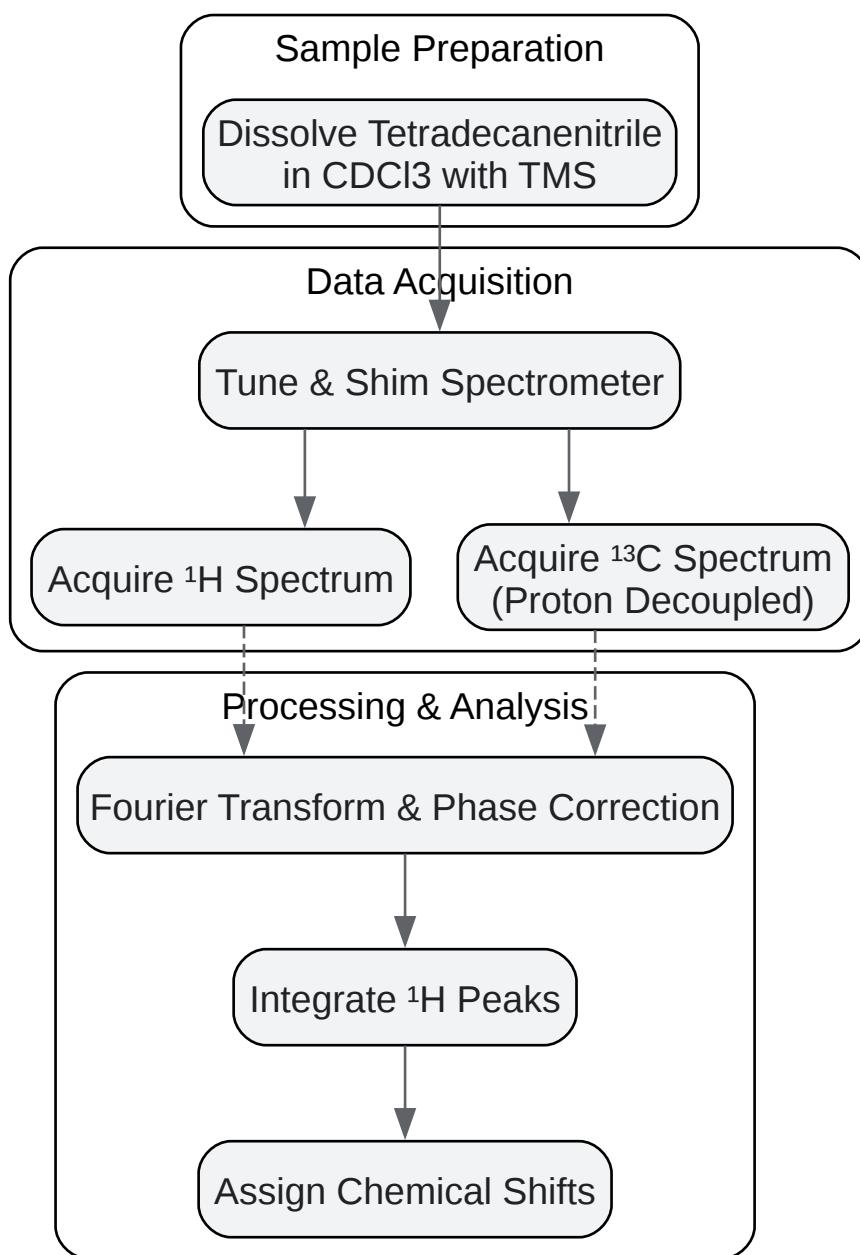
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework The Principle of NMR Analysis

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. Nuclei are placed in a strong magnetic field and irradiated with radio waves, causing them to absorb energy at specific frequencies (resonances). The exact resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment of each nucleus, allowing us to map the molecule's connectivity.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Accurately weigh approximately 10-20 mg of **Tetradecanenitrile** and dissolve it in ~0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). The deuterium in the solvent is "invisible" in ¹H NMR and is used by the spectrometer to "lock" the magnetic field. Add a small amount of Tetramethylsilane (TMS) as an internal standard ($\delta = 0.00\text{ ppm}$).
- Instrument Setup: The sample tube is placed in the NMR probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity, which is critical for high resolution.
- ¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay. A 90° pulse is typically used to excite the nuclei.
- ¹³C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is run. Since ¹³C has a low natural abundance and is less sensitive than ¹H, more scans are required to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

Workflow for NMR Analysis



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Caption: General workflow for NMR spectroscopic analysis.

Data Interpretation: Tetradecanenitrile NMR Spectra

^1H NMR Spectrum (300 MHz, CDCl_3)

The ^1H NMR spectrum is consistent with a long, unbranched alkyl chain attached to an electron-withdrawing group.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 2.33	Triplet (t)	2H	-CH ₂ -CN (C2)	Protons are deshielded by the adjacent electron-withdrawing nitrile group. The triplet pattern arises from coupling to the two neighboring C3 protons.
~ 1.65	Multiplet (m)	2H	-CH ₂ -CH ₂ -CN (C3)	These protons are adjacent to both the C2 and C4 methylene groups, resulting in a complex splitting pattern.
~ 1.26	Broad Singlet/Multiplet	~20H	-(CH ₂) ₁₀ - (C4-C13)	The protons of the long methylene chain are in very similar electronic environments, causing their signals to overlap into a large, broad peak.
~ 0.88	Triplet (t)	3H	-CH ₃ (C14)	This is the terminal methyl group. The signal is split into a

triplet by the two adjacent C13 protons.

Chemical shifts are typical for long-chain nitriles and may vary slightly based on solvent and concentration.[\[5\]](#)[\[7\]](#)

¹³C NMR Spectrum (75 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 119.8	-C≡N (C1)	The nitrile carbon appears in its characteristic region of the spectrum (110-125 ppm). [5] It is often a lower intensity peak due to its long relaxation time and lack of attached protons.
~ 31.9 - 22.7	-(CH ₂) ₁₂ - (C3-C14)	The carbons of the long alkyl chain appear in a cluster. Carbons closer to the ends of the chain (C3, C13, C14) can often be resolved, while the central carbons (C4-C12) may overlap.
~ 17.1	-CH ₂ -CN (C2)	The carbon directly attached to the nitrile group is deshielded relative to the other methylene carbons.
~ 14.1	-CH ₃ (C14)	The terminal methyl carbon is the most upfield (shielded) signal, typical for an sp ³ carbon at the end of a chain.

Chemical shifts are typical values and can be influenced by the solvent.[\[5\]](#)[\[8\]](#)

Mass Spectrometry (MS): Molecular Weight and Fragmentation

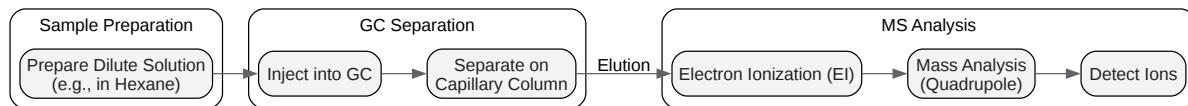
The Principle of GC-MS Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this analysis, Gas Chromatography (GC) is coupled with MS. The GC separates the components of a mixture in time before they enter the mass spectrometer. In Electron Ionization (EI) MS, the separated molecules are bombarded with high-energy electrons, causing them to lose an electron and form a positively charged molecular ion ($M^{+\bullet}$). This ion, along with fragment ions formed from its decomposition, are then separated by their m/z ratio and detected.

Experimental Protocol: GC-MS with Electron Ionization (EI)

- Sample Preparation: Prepare a dilute solution of **Tetradecanenitrile** in a volatile organic solvent (e.g., dichloromethane or hexane) at approximately 1 mg/mL.
- GC Separation: Inject a small volume (e.g., 1 μ L) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is heated using a temperature program to separate compounds based on their boiling points and interactions with the column's stationary phase. **Tetradecanenitrile** will elute at a specific retention time.
- EI Ionization: As molecules elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized by a 70 eV electron beam.
- Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus m/z .

Workflow for GC-MS Analysis



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Caption: Workflow for the GC-MS analysis of **Tetradecanenitrile**.

Data Interpretation: Tetradecanenitrile Mass Spectrum

The EI mass spectrum provides the molecular weight and structural information from characteristic fragmentation patterns.

m/z Value	Relative Abundance	Assignment	Interpretation
209	Low	$[M]^{+\bullet}$	Molecular Ion
208	Low	$[M-1]^+$	Loss of H^+
97, 83, 69, 55, 43, 41	High	$[C_nH_{2n+1}]^+$ and $[C_nH_{2n-1}]^+$	Alkyl Chain Fragmentation

Fragmentation data synthesized from the NIST Mass Spectrometry Data Center and general MS principles.[\[1\]](#)[\[3\]](#)[\[9\]](#)

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of **Tetradecanenitrile** is a textbook example of synergistic data analysis. Each spectroscopic technique provides a critical piece of the molecular puzzle, and their collective evidence forms an irrefutable conclusion.

- IR Spectroscopy provides the definitive functional group identification, with the sharp, intense absorption near 2250 cm^{-1} confirming the presence of the nitrile group.

- NMR Spectroscopy maps the complete carbon-hydrogen framework. ^1H NMR confirms the long alkyl chain, the specific environment of the protons adjacent to the nitrile, and the terminal methyl group, while ^{13}C NMR confirms the presence of 14 distinct carbon environments, including the characteristic nitrile carbon at \sim 120 ppm.
- Mass Spectrometry validates the molecular weight of 209 amu via the molecular ion peak. Furthermore, the fragmentation pattern, characterized by a series of losses of 14 amu (-CH₂-), corroborates the presence of a long, unbranched aliphatic chain.

Together, these self-validating systems of analysis provide a comprehensive and trustworthy spectroscopic signature for **Tetradecanenitrile**, essential for any researcher or drug development professional working with this compound.

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References

- 1. Tetradecanenitrile [webbook.nist.gov]
- 2. Tetradecanenitrile [webbook.nist.gov]
- 3. Tetradecanenitrile | C14H27N | CID 64678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. fiveable.me [fiveable.me]
- 6. Tetradecanenitrile [webbook.nist.gov]
- 7. ukisotope.com [ukisotope.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
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